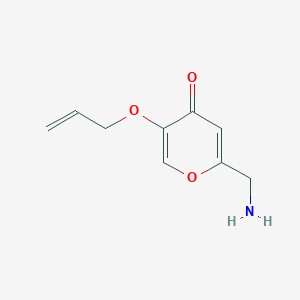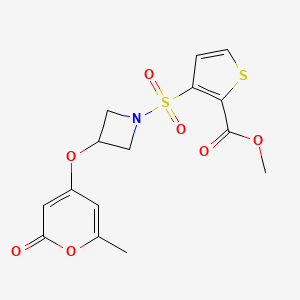
methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with diverse applications in scientific research. It features a unique arrangement of functional groups, including a pyran ring, an azetidine moiety, a sulfonyl group, and a thiophene carboxylate, making it a significant target for synthesis and study.
Wirkmechanismus
Target of Action
The primary target of this compound is caspases-3, -8, and -9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .
Mode of Action
The compound is known to weakly activate caspases-3, -8, and -9 . Activation of these caspases can lead to the initiation of apoptosis, or programmed cell death . This can result in the removal of damaged cells, preventing them from becoming potential cancer cells .
Biochemical Pathways
The activation of caspases-3, -8, and -9 suggests that this compound may affect the apoptotic pathways . These pathways are crucial for maintaining cellular homeostasis and preventing the proliferation of damaged cells .
Result of Action
The activation of caspases by this compound can lead to apoptosis, resulting in the removal of damaged cells . This could potentially prevent the development and progression of diseases such as cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic reactions. A common route involves:
Formation of the pyran ring: : Starting from a suitable precursor like 2-methylacetoacetic ester, cyclization occurs under acidic conditions to form the 6-methyl-2-oxo-2H-pyran ring.
Introduction of the azetidine group: : The azetidine moiety can be introduced by reacting the pyran derivative with azetidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with thiophene carboxylate: : Finally, the sulfonylated azetidine intermediate is coupled with methyl thiophene-2-carboxylate under suitable coupling conditions like palladium-catalyzed cross-coupling.
Industrial Production Methods: : On an industrial scale, this compound could be synthesized using similar steps but with optimizations for large-scale production. High-efficiency reactors, continuous flow processes, and automated synthesis platforms could be employed to enhance yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction might occur at the carboxylate or pyran moieties, depending on the reducing agents used.
Substitution: : The functional groups present allow for various substitution reactions, including nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Strong bases or acids, depending on the specific substitution.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Alcohol or aldehyde derivatives, depending on the degree of reduction.
Substitution: : Halogenated derivatives or substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive use in various fields:
Chemistry: : As an intermediate in synthetic organic chemistry, particularly in the creation of more complex molecules.
Biology: : Used in studies involving enzyme inhibition or interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: : Potential use in the development of advanced materials or as a precursor in the manufacture of specialty chemicals.
Eigenschaften
IUPAC Name |
methyl 3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7S2/c1-9-5-10(6-13(17)22-9)23-11-7-16(8-11)25(19,20)12-3-4-24-14(12)15(18)21-2/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGUKVHBHVXZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2985152.png)
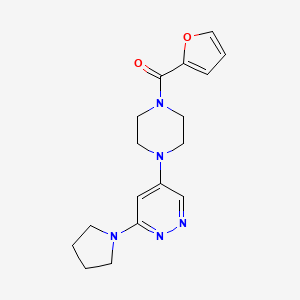
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)
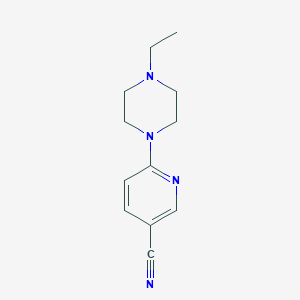
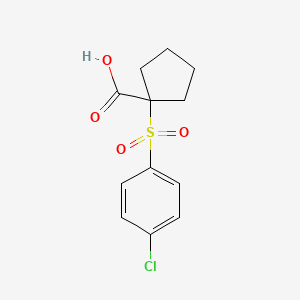
![N-(4-bromo-3-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2985160.png)
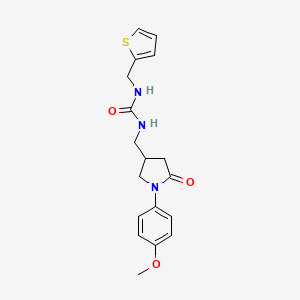
![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)
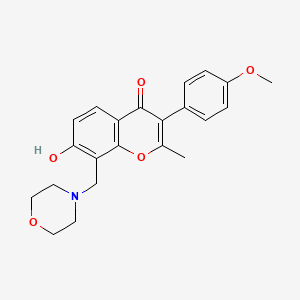
![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2985168.png)

